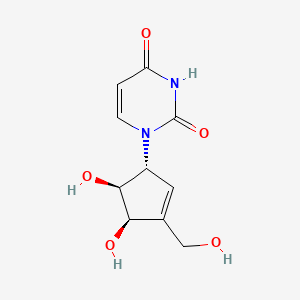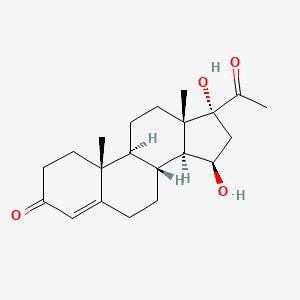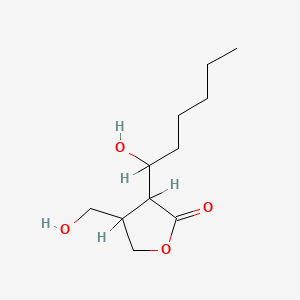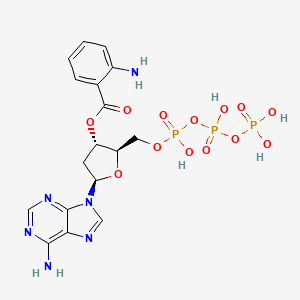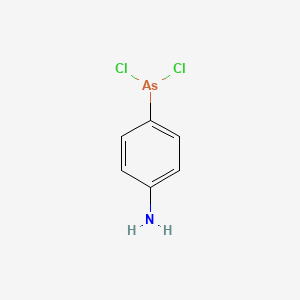
p-Aminophenyldichloroarsine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Aminophenyldichloroarsine Hydrochloride typically involves the reaction of 4-nitroaniline with arsenic trichloride in the presence of a reducing agent. The general reaction scheme is as follows:
Nitration of Aniline: Aniline is nitrated to form 4-nitroaniline.
Reduction of Nitro Group: The nitro group in 4-nitroaniline is reduced to an amino group, forming 4-aminophenyl.
Reaction with Arsenic Trichloride: The 4-aminophenyl compound is then reacted with arsenic trichloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
p-Aminophenyldichloroarsine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic pentoxide derivatives.
Reduction: Reduction reactions can convert the dichloroarsine group to other arsenic-containing functional groups.
Substitution: The chlorine atoms in the dichloroarsine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, and other nucleophilic compounds.
Major Products Formed
Oxidation Products: Arsenic pentoxide derivatives.
Reduction Products: Various arsenic-containing functional groups.
Substitution Products: Compounds with substituted arsenic groups.
科学研究应用
Chemistry
In chemistry, p-Aminophenyldichloroarsine Hydrochloride is used as a reagent for the synthesis of other organoarsenic compounds
Biology
The compound has been studied for its interactions with biological molecules, particularly proteins containing sulfhydryl groups. Its ability to form covalent bonds with these groups makes it a valuable tool for studying protein function and structure.
Medicine
Research in medicine has explored the potential use of this compound as a therapeutic agent
Industry
In industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of p-Aminophenyldichloroarsine Hydrochloride involves its interaction with sulfhydryl groups in proteins. The compound forms covalent bonds with these groups, leading to the inhibition of protein function. This interaction can disrupt various cellular processes, making it a potent inhibitor of enzymes and other proteins containing sulfhydryl groups.
相似化合物的比较
Similar Compounds
Phenyldichloroarsine: Similar in structure but lacks the amino group.
Methyldichloroarsine: Contains a methyl group instead of a phenyl group.
Ethyldichloroarsine: Contains an ethyl group instead of a phenyl group.
Uniqueness
p-Aminophenyldichloroarsine Hydrochloride is unique due to the presence of both an amino group and a dichloroarsine group attached to a phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-dichloroarsanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6AsCl2N/c8-7(9)5-1-3-6(10)4-2-5/h1-4H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWABMJBUJVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[As](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6AsCl2N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.94 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


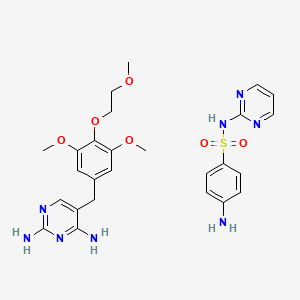
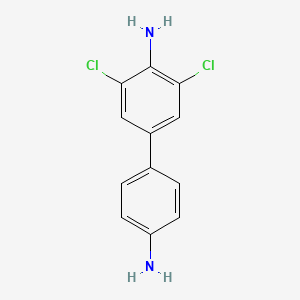

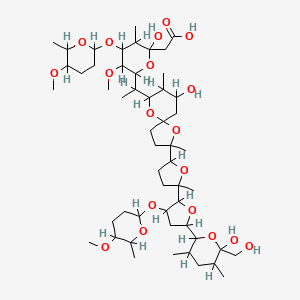
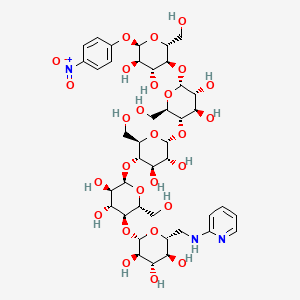
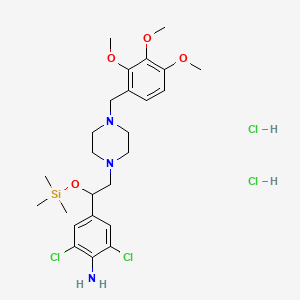
![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)
